2-[(1S)-1-{[(benzyloxy)carbonyl]amino}-3-methylbutyl]-5-methyl-1,3-oxazole-4-carboxylic acid
Description
This compound (CAS: 1418113-59-3, PM118) is a peptide mimetic with the molecular formula C₁₈H₂₂N₂O₅ and a molecular weight of 346.38 g/mol . It features a benzyloxycarbonyl (Cbz) protecting group, a 3-methylbutyl side chain, and a 5-methyl-1,3-oxazole core. It is a colorless solid soluble in DMF and CH₂Cl₂, primarily used as a building block in organic synthesis . Safety data indicate irritant properties (R36/37/38), and it requires storage at 4°C for long-term stability .
Properties
IUPAC Name |
5-methyl-2-[(1S)-3-methyl-1-(phenylmethoxycarbonylamino)butyl]-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5/c1-11(2)9-14(16-20-15(17(21)22)12(3)25-16)19-18(23)24-10-13-7-5-4-6-8-13/h4-8,11,14H,9-10H2,1-3H3,(H,19,23)(H,21,22)/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MULLZAJRBDDYAA-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C(CC(C)C)NC(=O)OCC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(O1)[C@H](CC(C)C)NC(=O)OCC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cathepsin S , a lysosomal cysteine protease found in all nucleated cells. It plays a key role in the degradation of proteins and has been implicated in various pathological conditions, including inflammatory diseases and cancer.
Mode of Action
It is believed to interact with cathepsin s, potentially inhibiting its protease activity. This could result in the disruption of protein degradation pathways, affecting cellular processes that rely on these pathways.
Biochemical Pathways
The compound’s interaction with Cathepsin S may affect various biochemical pathways. As Cathepsin S is involved in the degradation of proteins, its inhibition could disrupt these pathways, leading to an accumulation of undegraded proteins. The downstream effects of this disruption could vary depending on the specific proteins affected and the cellular context.
Pharmacokinetics
These properties can significantly impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action.
Result of Action
The molecular and cellular effects of this compound’s action would likely depend on the specific context in which it is used. Given its potential role as a Cathepsin S inhibitor, it could have effects such as reducing inflammation or slowing the growth of cancer cells. More research is needed to fully understand these effects.
Action Environment
Environmental factors can greatly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its target.
Biological Activity
The compound 2-[(1S)-1-{[(benzyloxy)carbonyl]amino}-3-methylbutyl]-5-methyl-1,3-oxazole-4-carboxylic acid is a peptidomimetic with potential biological activities that warrant investigation. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₁₈H₂₂N₂O₅
- Molecular Weight : 346.38 g/mol
- CAS Number : 1418113-59-3
- Appearance : Colorless solid
- Solubility : Soluble in DMF and CH₂Cl₂
The biological activity of this compound can be attributed to its structural features, which include:
- The oxazole ring , known for its role in various biological functions.
- The benzyloxycarbonyl group , which enhances the lipophilicity and may facilitate cellular uptake.
- The amino acid side chain , which can mimic natural substrates in enzymatic reactions.
Antioxidant Activity
Preliminary studies indicate that compounds with similar structures exhibit antioxidant properties. The oxazole moiety is known to scavenge free radicals, potentially reducing oxidative stress in cells.
Antimicrobial Activity
Research on related compounds has shown varying degrees of antimicrobial activity. For instance, derivatives of thiazole and oxazole have demonstrated selective antibacterial effects against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against Candida albicans . While specific data on this compound's antimicrobial activity is limited, its structural analogs suggest potential efficacy.
Anticancer Potential
Studies on benzoxazole derivatives have revealed promising anticancer activities. These compounds often exhibit selective toxicity towards cancer cells while sparing normal cells . The structure–activity relationship (SAR) analysis indicates that modifications to the benzene ring can enhance cytotoxicity against various cancer cell lines, including breast and lung cancers.
Case Study 1: Antioxidant Testing
A series of tests were conducted using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays to evaluate the antioxidant capacity of related compounds. Results indicated that certain derivatives exhibited significant free radical scavenging activity, suggesting that this compound may also possess similar properties.
Case Study 2: Antimicrobial Screening
In a study examining the antimicrobial properties of oxazole derivatives, compounds were screened against Escherichia coli and Staphylococcus aureus. While specific results for our compound are not available, similar structures showed minimal inhibitory concentrations (MICs) indicating potential for further development as antimicrobial agents .
Research Findings Summary
Comparison with Similar Compounds
Data Table: Key Properties of Selected Compounds
Q & A
Q. How can researchers optimize the synthesis of 2-[(1S)-1-{[(benzyloxy)carbonyl]amino}-3-methylbutyl]-5-methyl-1,3-oxazole-4-carboxylic acid to improve yield and purity?
- Methodological Answer : Synthesis optimization requires careful selection of protecting groups and reaction conditions. The benzyloxycarbonyl (Cbz) group in the structure (critical for amine protection) is sensitive to hydrogenolysis and acidic conditions . To enhance yield:
- Use anhydrous solvents (e.g., THF or DMF) under inert atmospheres to prevent hydrolysis of intermediates .
- Employ coupling agents like HATU or EDCI for amide bond formation, monitoring reaction progress via TLC or HPLC .
- Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to isolate stereoisomers and remove byproducts .
Q. What analytical techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR confirms stereochemistry (e.g., (1S) configuration) and functional groups (oxazole ring, carboxylic acid) .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) paired with high-resolution MS validates molecular weight (C20H24N2O5, MW 396.42) and detects impurities .
- X-ray Crystallography : Resolves absolute stereochemistry for crystalline derivatives .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Stability is influenced by:
- Moisture : Hydrolysis of the Cbz group occurs in humid environments; store desiccated at -20°C .
- Light : Oxazole rings may degrade under UV exposure; use amber vials .
- pH : The carboxylic acid group protonates in acidic conditions, altering solubility. Stability assays (e.g., accelerated degradation studies at 40°C/75% RH) quantify decomposition rates .
Advanced Research Questions
Q. What strategies are recommended for controlling stereochemistry during synthesis, particularly the (1S)-configured amino group?
- Methodological Answer :
- Chiral Auxiliaries : Use (S)-tert-leucine derivatives to induce stereoselectivity during Cbz-protected amine formation .
- Asymmetric Catalysis : Palladium-catalyzed reactions with chiral ligands (e.g., BINAP) for enantioselective coupling .
- Chiral Chromatography : Separate diastereomers using a Chiralpak IA column (hexane/isopropanol) .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., proteases) by aligning the oxazole ring and carboxylic acid in active sites .
- MD Simulations : GROMACS assesses conformational stability in aqueous environments, highlighting hydrophobic interactions from the 3-methylbutyl chain .
- ADMET Prediction : SwissADME estimates logP (~2.5) and bioavailability, guiding SAR studies .
Q. How should researchers design structure-activity relationship (SAR) studies to evaluate the impact of substituents on bioactivity?
- Methodological Answer :
- Core Modifications : Replace the Cbz group with acetyl or Boc to test protease resistance .
- Oxazole Ring Substitutions : Introduce halogens (e.g., Cl, F) at the 5-methyl position to enhance electrophilic interactions .
- In Vitro Assays : Measure IC50 against target enzymes (e.g., kinase inhibition) and compare with analogs lacking the carboxylic acid .
Q. What approaches resolve contradictions in bioactivity data across different studies?
- Methodological Answer :
- Orthogonal Assays : Validate enzyme inhibition via fluorescence polarization and SPR to rule out assay-specific artifacts .
- Purity Verification : Re-test batches with ≥95% purity (HPLC) to exclude impurity-driven effects .
- Meta-Analysis : Cross-reference with PubChem BioAssay data to identify consensus targets .
Q. How can degradation products be identified and characterized during long-term stability studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
